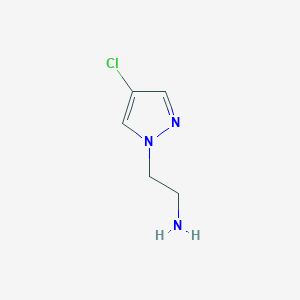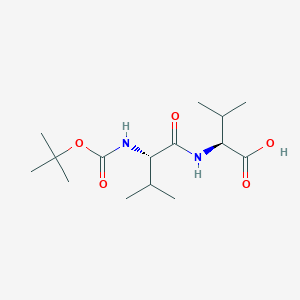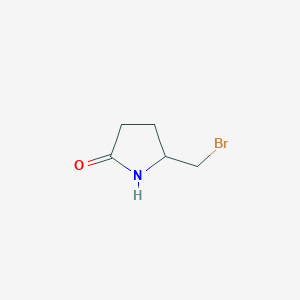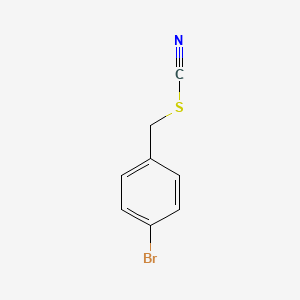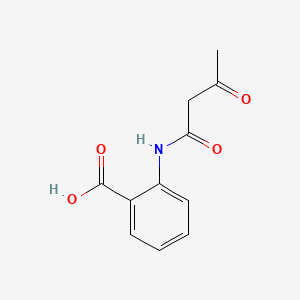
1,6-Naphthyridin-4-OL
Overview
Description
1,6-Naphthyridin-4-OL is a heterocyclic compound that belongs to the naphthyridine family, which is characterized by the presence of two pyridine rings. These compounds are known for their ability to act as ligands for various receptors in the body, making them significant in medicinal chemistry for their potential therapeutic applications .
Synthesis Analysis
The synthesis of 1,6-naphthyridines can be achieved through various methods. One approach involves a one-pot, catalyst-free synthesis in an aqueous medium, which is an eco-friendly alternative to traditional methods that may use toxic solvents and expensive catalysts . Another method includes the Suzuki cross-coupling reaction, which is used to synthesize 4,8-substituted 1,5-naphthyridines, indicating the versatility of synthetic approaches for different naphthyridine derivatives . Additionally, functionalized 1,6-naphthyridines have been synthesized with a focus on enhancing their anticancer properties, demonstrating the adaptability of synthetic methods to produce compounds with desired biological activities .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives can be quite diverse. For instance, 4,8-substituted 1,5-naphthyridines have been characterized to crystallize in different monoclinic crystal systems, and their opto-electrical properties have been studied, revealing their potential as materials for organic semiconductors and OLEDs . The structural analysis is crucial for understanding the properties and potential applications of these compounds.
Chemical Reactions Analysis
Naphthyridines can undergo various chemical reactions to produce a wide range of derivatives. For example, the synthesis of 1,6-naphthyridin-4-ones involves cyclization of difluoroboron chelate complexes, demonstrating the chemical reactivity of the naphthyridine core . Additionally, the synthesis of 1,6-naphthyridin-2(1H)-ones has been achieved through reactions involving N,N-dimethylformamide dimethyl acetal and ammonium acetate, followed by thermal decarboxylation or the Curtius rearrangement .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives are influenced by their molecular structure. For instance, 4,8-substituted 1,5-naphthyridines exhibit high thermal robustness and phase transition temperatures, along with specific opto-electrical properties such as blue fluorescence and suitable electron affinities for electron-transport materials . The spectral and photophysical properties of 1,6-naphthyridine derivatives have also been studied, showing their potential for applications in nonlinear optics due to their second harmonic generation capabilities .
Scientific Research Applications
Anticancer Properties
1,6-Naphthyridines demonstrate significant anticancer activity. They are known for their effectiveness against various cancer cell lines. This is due to their ability to interact with specific molecular targets in cancer cells, making them a focus of ongoing research in medicinal chemistry (Lavanya et al., 2021).
Biomedical Applications
These compounds provide a foundation for developing various biomedical applications. They are capable of binding to multiple receptors in the body, showing promise in areas beyond oncology. This adaptability makes 1,6-Naphthyridines versatile in the realm of pharmaceuticals (Oliveras et al., 2021).
Synthesis Methods
Innovative, environmentally friendly synthesis methods for 1,6-Naphthyridines have been developed. These include solvent-free and catalyst-free techniques, emphasizing the demand for cleaner and more sustainable chemical processes in pharmaceutical manufacturing (Hameed, 2015).
Nonlinear Optics Applications
1,6-Naphthyridine derivatives have been identified as potential candidates for nonlinear optics applications. Their unique photophysical properties, such as the ability to generate second harmonic generation and solvatochromism, make them suitable for use in advanced optical technologies (Indirapriyadharshini et al., 2002).
Anti-inflammatory and Antioxidant Activities
Some synthesized 1,6-Naphthyridines exhibit notable anti-inflammatory and antioxidant properties. These compounds have shown promising results in various in vitro assays, indicating their potential as therapeutic agents for inflammatory and oxidative stress-related disorders (Lavanya et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1,6-Naphthyridin-4-OL is the receptor tyrosine kinase AXL . AXL is a key player in anticancer drug discovery and has emerged as an attractive target . It is also known to interact with the Fibroblast Growth Factor Receptor 4 (FGFR4) , which is critical to hepatocellular carcinoma .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a potent inhibitor of AXL and FGFR4 . The compound binds to these receptors, preventing them from activating their downstream signaling pathways.
Biochemical Pathways
The inhibition of AXL and FGFR4 by this compound affects several biochemical pathways. These pathways are involved in cell proliferation, survival, and migration, which are crucial for cancer progression. By inhibiting AXL and FGFR4, the compound disrupts these pathways, leading to the suppression of tumor growth .
Pharmacokinetics
The pharmacokinetic properties of this compound are characterized by improved bioavailability and enhanced in vivo antitumor efficacy . The compound exhibits favorable pharmacokinetic properties with a mean residence time (MRT) of 16.5 hours and an area under the curve (AUC0-∞) of 59,815 ng h/mL in Sprague-Dawley rats .
Result of Action
The result of this compound’s action is a significant reduction in tumor growth. The compound exhibits potent antitumor efficacy in AXL-driven tumor xenograft mice, causing tumor regression at well-tolerated doses . It also displays effective inhibition against TPR-Met phosphorylation and the proliferation of the BaF3-TPR-Met cells at low micromolar concentrations .
Safety and Hazards
While the specific safety and hazards of 1,6-Naphthyridin-4-OL are not detailed in the sources, general safety measures for handling similar compounds include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
1H-1,6-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDCLHOLPDVCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C1=O)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72754-01-9 | |
| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



